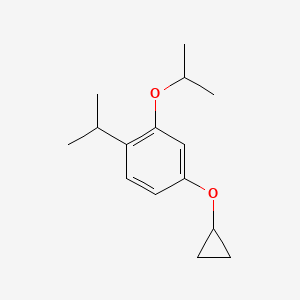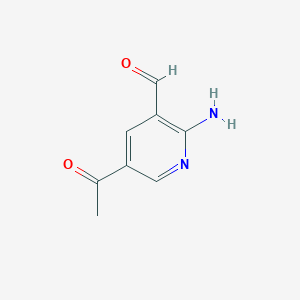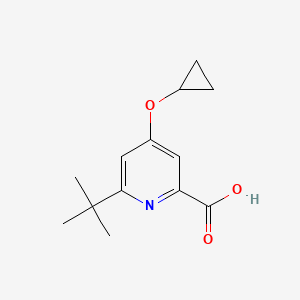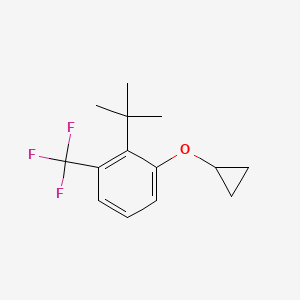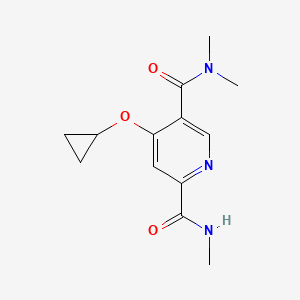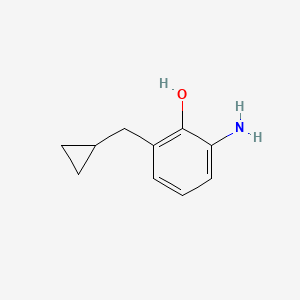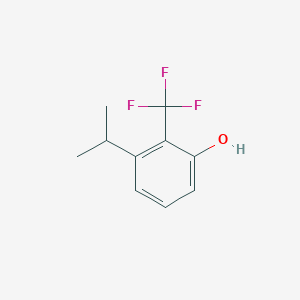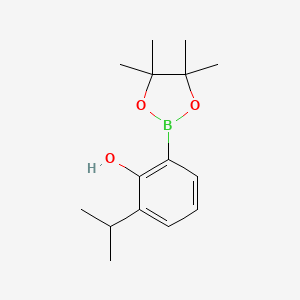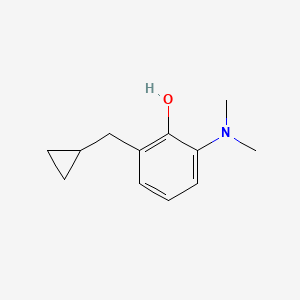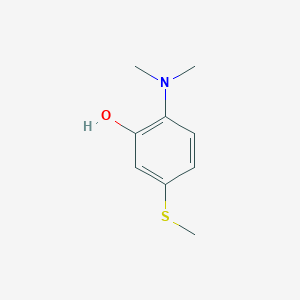
2-(Dimethylamino)-5-(methylthio)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(DIMETHYLAMINO)-5-(METHYLSULFANYL)PHENOL is an organic compound with the molecular formula C9H13NOS It is characterized by the presence of a dimethylamino group and a methylsulfanyl group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(DIMETHYLAMINO)-5-(METHYLSULFANYL)PHENOL typically involves the reaction of 2,5-dihydroxybenzenesulfonic acid with dimethylamine and methylthiol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of 2-(DIMETHYLAMINO)-5-(METHYLSULFANYL)PHENOL may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies and automation ensures consistent quality and efficiency in the production process. Safety measures are also implemented to handle the potentially hazardous chemicals involved in the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-(DIMETHYLAMINO)-5-(METHYLSULFANYL)PHENOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The dimethylamino and methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, thiols.
Substitution Products: Various substituted phenols.
Aplicaciones Científicas De Investigación
2-(DIMETHYLAMINO)-5-(METHYLSULFANYL)PHENOL has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(DIMETHYLAMINO)-5-(METHYLSULFANYL)PHENOL involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methylsulfanyl group can undergo redox reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(DIMETHYLAMINO)PHENOL: Lacks the methylsulfanyl group, resulting in different chemical properties.
5-(METHYLSULFANYL)PHENOL: Lacks the dimethylamino group, affecting its reactivity and applications.
2-(DIMETHYLAMINO)-4-(METHYLSULFANYL)PHENOL: Similar structure but different position of the methylsulfanyl group.
Uniqueness
2-(DIMETHYLAMINO)-5-(METHYLSULFANYL)PHENOL is unique due to the presence of both dimethylamino and methylsulfanyl groups on the phenol ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C9H13NOS |
|---|---|
Peso molecular |
183.27 g/mol |
Nombre IUPAC |
2-(dimethylamino)-5-methylsulfanylphenol |
InChI |
InChI=1S/C9H13NOS/c1-10(2)8-5-4-7(12-3)6-9(8)11/h4-6,11H,1-3H3 |
Clave InChI |
XLQHFKAELFTSPP-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C=C(C=C1)SC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



